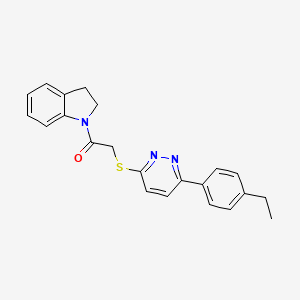

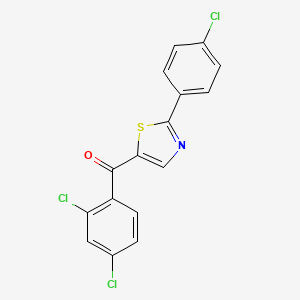

4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dimethylmorpholine is a heterocyclic compound . It’s a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients .

Synthesis Analysis

2,6-Dimethylmorpholine has been used in the preparation of microporous material composed of hybrid T2 and T3 supertetrahedral clusters . It’s a common starting material for the preparation of morpholines .Molecular Structure Analysis

The molecular formula of 2,6-Dimethylmorpholine is C6H13NO . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis

2,6-Dimethylmorpholine has a refractive index of 1.446, a boiling point of 147°C, a melting point of -85°C, and a density of 0.935 g/mL at 25°C .科学的研究の応用

Synthesis of Phosphoryl Succinates : Dimethyl (chromen-3-yl)-(dialkoxyphosphoryl)succinates, which are related to 4-hydroxycoumarins, can be prepared through a reaction involving 4-hydroxycoumarin, DMAD, and P(OR)3. This process is significant for the synthesis of specific chemical compounds with potential applications in various fields, including materials science and pharmaceuticals (Nicolaides et al., 2011).

Inhibitory Effects on Histamine Release : Compounds derived from 4-hydroxycoumarin have shown significant inhibitory effects on histamine release from rat peritoneal mast cells. This finding is relevant in the context of allergy and inflammation research, providing insights into potential therapeutic applications (Iwata et al., 2004).

Use in Imaging Hypoxic Cells : A derivative of 4-hydroxycoumarin has been used to develop an off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) in tumor cells. This has significant implications in biomedical research fields, particularly in imaging disease-relevant hypoxia (Feng et al., 2016).

Imaging of DNA-Dependent Protein Kinase in Cancer : Carbon-11-labeled chromen-4-one derivatives, which are related to 4-hydroxycoumarins, have been synthesized for potential use in PET imaging of the DNA repair enzyme DNA-PK in cancer. This research contributes to the development of novel diagnostic tools in oncology (Gao et al., 2012).

Catalyst for Organic Synthesis : Morpholine, a component of the compound, has been used as a catalyst in the synthesis of dihydropyrano[c]chromene. This finding is important for green chemistry, emphasizing the reduction of toxic and hazardous materials in chemical synthesis (Heravi et al., 2011).

Antibacterial Activity Against UTI Pathogens : Mannich-based 4-hydroxy coumarin derivatives have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, which are common causes of urinary tract infections (UTIs). This suggests potential applications in developing new antibacterial agents (Sahoo et al., 2019).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-10-7-17(8-11(2)20-10)9-12-5-16(19)21-15-4-3-13(18)6-14(12)15/h3-6,10-11,18H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIFKAYHFUDGLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2384124.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2384126.png)

![3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2384130.png)

![2-(3,4-dimethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2384132.png)

![Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2384139.png)

![1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384142.png)